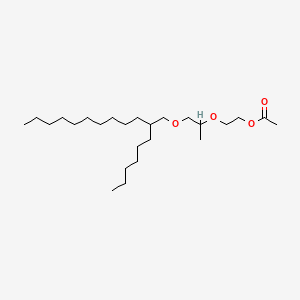
4-Cyclopropylnaphthalen-1-amine oxalate
Overview
Description
4-Cyclopropylnaphthalen-1-amine oxalate is an organic compound with the molecular weight of 273.29 . It has gained interest in scientific research due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 4-Cyclopropylnaphthalen-1-amine oxalate is1S/C13H13N.C2H2O4/c14-13-8-7-10 (9-5-6-9)11-3-1-2-4-12 (11)13;3-1 (4)2 (5)6/h1-4,7-9H,5-6,14H2; (H,3,4) (H,5,6) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is soluble, with a solubility of 0.0478 mg/ml .Scientific Research Applications
The compound 4-Cyclopropylnaphthalen-1-amine oxalate is a chemical entity that may have several implications in scientific research. While specific research directly mentioning this compound is limited, the broader context of its chemical class and potential uses can be inferred from studies focusing on similar compounds and related chemical structures.
Environmental and Biological Relevance
Studies on compounds structurally related to 4-Cyclopropylnaphthalen-1-amine oxalate shed light on their environmental presence and potential biological effects. For example, a study on environmental exposure to a specific plasticizer, 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicates the prevalence and detectability of certain chemical compounds in the environment, suggesting similar compounds like 4-Cyclopropylnaphthalen-1-amine oxalate could also be prevalent in environmental samples (Silva et al., 2013). Additionally, the study on the urinary excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, highlights the widespread human exposure to such compounds, hinting at the possible human exposure pathways for similar compounds like 4-Cyclopropylnaphthalen-1-amine oxalate (Frederiksen et al., 2014).
Metabolic Pathways and Biological Interactions
Understanding the metabolic pathways and biological interactions of related compounds can provide insights into the potential behavior of 4-Cyclopropylnaphthalen-1-amine oxalate in biological systems. For instance, research on CYP1A2-catalyzed conversion of dietary heterocyclic amines to their proximate carcinogens reveals how certain amines are metabolized in the human body, which could be relevant to understanding the metabolic fate of 4-Cyclopropylnaphthalen-1-amine oxalate (Boobis et al., 1994).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-cyclopropylnaphthalen-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C2H2O4/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;3-1(4)2(5)6/h1-4,7-9H,5-6,14H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGBBLAOJBGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylnaphthalen-1-amine oxalate | |
CAS RN |
1533519-87-7 | |
| Record name | 1-Naphthalenamine, 4-cyclopropyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-cyclopropylnaphthalen-1-aminium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1515842.png)






